molecular formula C20H20INO B15209384 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide

1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide

Cat. No.: B15209384
M. Wt: 417.3 g/mol
InChI Key: DGBHXBCHQHTSIN-MXZHIVQLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is a heterocyclic organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group and a methoxystyryl group, and it is paired with an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding styryl derivative. This intermediate is then quaternized with ethyl iodide to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxystyryl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation: Quinolinium N-oxide derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide
  • 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide
  • 1-Methyl-2-(4-methoxystyryl)quinolin-1-ium iodide

Uniqueness

1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is unique due to the presence of the methoxystyryl group, which imparts specific electronic and steric properties. This makes it particularly suitable for applications in electronic materials and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C20H20INO

Molecular Weight

417.3 g/mol

IUPAC Name

1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinolin-1-ium;iodide

InChI

InChI=1S/C20H20NO.HI/c1-3-21-18(13-11-17-6-4-5-7-20(17)21)12-8-16-9-14-19(22-2)15-10-16;/h4-15H,3H2,1-2H3;1H/q+1;/p-1/b12-8+;

InChI Key

DGBHXBCHQHTSIN-MXZHIVQLSA-M

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-]

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.